REACTION_SMILES
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[Br:13][N:14]1[C:15](=[O:16])[CH2:17][CH2:18][C:19]1=[O:20].[C:33]([Cl:34])([Cl:35])([Cl:36])[Cl:37].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH3:12])[cH:6][c:7]([CH3:11])[cH:8][c:9]1[CH3:10].[N:21]#[C:22][C:23]([N:24]=[N:25][C:26]([C:27]#[N:28])([CH3:29])[CH3:30])([CH3:31])[CH3:32]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH3:12])[cH:6][c:7]([CH2:11][Br:13])[cH:8][c:9]1[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c([N+](=O)[O-])c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Type
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product
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Smiles
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Cc1cc(CBr)cc(C)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |